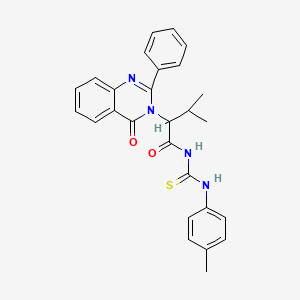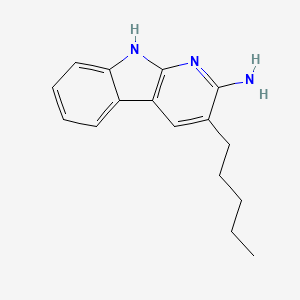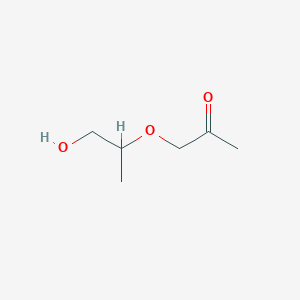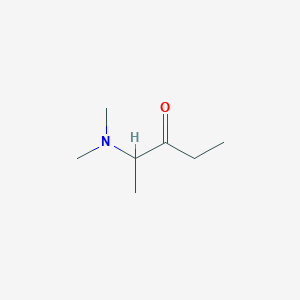
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazoline core, which is known for its biological activity and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Butyryl Group: The quinazoline intermediate is then reacted with a suitable butyryl chloride in the presence of a base such as triethylamine.
Attachment of the Thiourea Moiety: The final step involves the reaction of the butyryl-quinazoline intermediate with p-tolyl isothiocyanate to form the desired thiourea compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, and thiols under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiourea derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving quinazoline derivatives.
Medicine: Potential therapeutic applications due to its biological activity, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Use in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea involves its interaction with specific molecular targets and pathways. The quinazoline core is known to inhibit certain enzymes and receptors, leading to its biological effects. The thiourea moiety may also contribute to its activity by forming hydrogen bonds and other interactions with target proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazoline Derivatives: Compounds such as gefitinib and erlotinib, which are used as anti-cancer agents.
Thiourea Derivatives: Compounds like thiourea and its derivatives, which have various biological activities.
Uniqueness
1-(3-Methyl-2-(4-oxo-2-phenyl-3,4-dihydro-3-quinazolinyl)butyryl)-3-(p-tolyl)-2-thiourea is unique due to its combination of a quinazoline core and a thiourea moiety, which may result in synergistic effects and enhanced biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
72045-75-1 |
|---|---|
Molekularformel |
C27H26N4O2S |
Molekulargewicht |
470.6 g/mol |
IUPAC-Name |
3-methyl-N-[(4-methylphenyl)carbamothioyl]-2-(4-oxo-2-phenylquinazolin-3-yl)butanamide |
InChI |
InChI=1S/C27H26N4O2S/c1-17(2)23(25(32)30-27(34)28-20-15-13-18(3)14-16-20)31-24(19-9-5-4-6-10-19)29-22-12-8-7-11-21(22)26(31)33/h4-17,23H,1-3H3,(H2,28,30,32,34) |
InChI-Schlüssel |
LOKUBIADRBRURB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=S)NC(=O)C(C(C)C)N2C(=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-[(9H-Xanthene-2,7-diyl)bis(3-butene-4,1-diyl)]bispiperidine](/img/structure/B13793446.png)
![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-5-carboxylic acid, 6'-(diethylamino)-3'-methyl-3-oxo-2'-(phenylamino)-, ethyl ester](/img/structure/B13793452.png)



![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)



